molecular formula C20H13Cl3N2O2 B5059334 [bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate

[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate

Cat. No.: B5059334
M. Wt: 419.7 g/mol
InChI Key: SDKJLEJJICHMCY-UHFFFAOYSA-N
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Description

[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate is a chemical compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of [bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate typically involves the reaction of 4-chlorobenzaldehyde with 3-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like hydroxide ions or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other carbamates and aromatic amines, such as:

  • [bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate
  • [bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate

Compared to these compounds, [bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate may exhibit unique properties due to the specific positioning of the chlorine atoms and the overall molecular structure, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O2/c21-15-8-4-13(5-9-15)19(14-6-10-16(22)11-7-14)25-27-20(26)24-18-3-1-2-17(23)12-18/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKJLEJJICHMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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